molecular formula C5H3Cl2N3O2 B1612895 2,5-Dichloro-3-nitropyridin-4-amine CAS No. 405230-91-3

2,5-Dichloro-3-nitropyridin-4-amine

Cat. No. B1612895
M. Wt: 208 g/mol
InChI Key: KKSPBEHNIRVMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several methods exist for synthesizing this compound. One such process involves the preparation of 2-amino-5-nitropyridine followed by subsequent chlorination. .

Scientific Research Applications

Graphene-based Catalysts for Reduction of Nitro Compounds

Graphene-based (photo)catalysts have shown significant potential in the reduction of nitro compounds to amines, a transformation crucial in organic chemistry for synthesizing drugs, biologically active molecules, pharmaceuticals, dyes, polymers, and more. The application of graphene derivatives in synthesizing various catalysts enhances the reduction rate of nitro compounds due to their high catalytic prowess, straightforward work-up, and recovery benefits. This research area highlights the environmental concerns regarding toxic nitro contaminants like 4-nitrophenol and focuses on reducing nitroarenes to fabricate amines using heterogeneous (nano)catalysts (Nasrollahzadeh et al., 2020).

Vicarious Nucleophilic Amination of Nitropyridines

The vicarious nucleophilic substitution reactions have been utilized for the amination of 3-nitropyridine compounds, leading to moderate to good yields. This method uses hydroxylamine and 4-amino-1,2,4-triazole as amination reagents, presenting an easy work-up procedure that directly yields almost pure products. This technique outlines a general method for preparing 3- or 4-substituted-2-amino-5-nitropyridines, contributing significantly to the synthesis of compounds with varied chemical functionalities (Bakke et al., 2001).

Magnetic Materials from Coordination Polymers

Research into the structures, thermodynamic relations, and magnetism of stable and metastable Ni(NCS)2 coordination polymers involving 4-aminopyridine has opened new avenues in material science. These compounds exhibit unique magnetic properties due to their structural configurations, which include discrete complexes and one-dimensional chain compounds. This study not only furthers the understanding of magnetic materials but also demonstrates the importance of 4-aminopyridine derivatives in synthesizing coordination polymers with potential applications in magnetic storage devices (Neumann et al., 2018).

Nitrosylation and Amination Reactions

The research also delves into N-nitration and amination reactions involving nitropyridine derivatives. For instance, the nitration of secondary amines with specific nitropyridazin-3-one derivatives under mild conditions showcases the potential of nitropyridines in synthesizing N-nitramines, a class of compounds with applications ranging from pharmaceuticals to materials science (Park et al., 2003).

Synthesis of Amines from Olefins and Nitroarenes

A notable application involves the synthesis of secondary amines through a formal olefin hydroamination process using olefins and nitro(hetero)arenes. This method represents an efficient strategy for stitching carbon-nitrogen bonds, crucial for medicinal chemistry. The process is characterized by its radical nature, high chemoselectivity, and the ability to yield hindered amines, showcasing the versatility of nitropyridines in organic synthesis (Gui et al., 2015).

properties

IUPAC Name

2,5-dichloro-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSPBEHNIRVMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624361
Record name 2,5-Dichloro-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-nitropyridin-4-amine

CAS RN

405230-91-3
Record name 2,5-Dichloro-3-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405230-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-nitropyridin-4-amine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3-nitropyridin-4-amine
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-3-nitropyridin-4-amine
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-3-nitropyridin-4-amine
Reactant of Route 5
2,5-Dichloro-3-nitropyridin-4-amine
Reactant of Route 6
2,5-Dichloro-3-nitropyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.